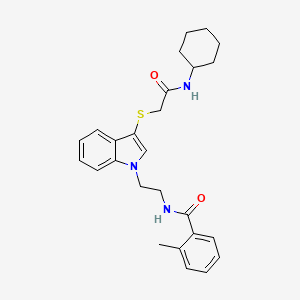

N-(2-(3-((2-(cyclohexylamino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-2-methylbenzamide

Descripción

Propiedades

IUPAC Name |

N-[2-[3-[2-(cyclohexylamino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]-2-methylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H31N3O2S/c1-19-9-5-6-12-21(19)26(31)27-15-16-29-17-24(22-13-7-8-14-23(22)29)32-18-25(30)28-20-10-3-2-4-11-20/h5-9,12-14,17,20H,2-4,10-11,15-16,18H2,1H3,(H,27,31)(H,28,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZRLHTBYRPHNCF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(=O)NCCN2C=C(C3=CC=CC=C32)SCC(=O)NC4CCCCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H31N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

449.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(3-((2-(cyclohexylamino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-2-methylbenzamide typically involves multiple steps:

Formation of the Indole Intermediate: The indole ring can be synthesized via Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

Attachment of the Thioether Group: The indole intermediate is then reacted with a thiol compound to introduce the thioether linkage. This step often requires a base such as sodium hydride (NaH) to deprotonate the thiol, facilitating nucleophilic substitution.

Cyclohexylamino Group Addition: The resulting compound is then reacted with cyclohexylamine in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the amide bond.

Final Coupling with Benzamide: The final step involves coupling the intermediate with 2-methylbenzoyl chloride in the presence of a base such as triethylamine (TEA) to form the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions using large-scale equipment designed for high-throughput synthesis.

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the indole ring, leading to the formation of indole-2,3-dione derivatives.

Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols or amines.

Substitution: The benzamide moiety can undergo electrophilic aromatic substitution, introducing various substituents onto the benzene ring.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are common reducing agents.

Substitution: Friedel-Crafts acylation or alkylation reactions using aluminum chloride (AlCl₃) as a catalyst.

Major Products

Oxidation: Indole-2,3-dione derivatives.

Reduction: Corresponding alcohols or amines.

Substitution: Various substituted benzamides depending on the electrophile used.

Aplicaciones Científicas De Investigación

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets:

Antidiabetic Potential

Recent studies indicate that N-(2-(3-((2-(cyclohexylamino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-2-methylbenzamide may protect pancreatic β-cells from endoplasmic reticulum (ER) stress, a critical factor in diabetes development. Structural analogs have shown significant β-cell protective activity, suggesting that this compound could play a role in diabetes management .

Antitumor Activity

Compounds with similar structures have been evaluated for their antitumor effects. For example, benzamide derivatives have demonstrated potential as RET kinase inhibitors in cancer therapy, indicating that N-(2-(3-((2-(cyclohexylamino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-2-methylbenzamide may also exhibit similar properties .

Case Study 1: Diabetes Research

A study highlighted the protective effects of related compounds on pancreatic β-cells under stress conditions. The findings suggest that the structural features of N-(2-(3-((2-(cyclohexylamino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-2-methylbenzamide may confer similar protective effects, warranting further investigation into its antidiabetic properties .

Case Study 2: Anticancer Activity

Research on benzamide derivatives has shown promising results as RET kinase inhibitors, which are crucial in cancer signaling pathways. The unique structure of N-(2-(3-((2-(cyclohexylamino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-2-methylbenzamide may enhance its efficacy as an anticancer agent .

Mecanismo De Acción

The mechanism by which N-(2-(3-((2-(cyclohexylamino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-2-methylbenzamide exerts its effects would depend on its specific interactions with molecular targets. Potential mechanisms include:

Enzyme Inhibition: The compound may inhibit enzymes by binding to their active sites, preventing substrate access.

Receptor Modulation: It could act as an agonist or antagonist at specific receptors, altering cellular signaling pathways.

DNA Intercalation: The indole ring might intercalate into DNA, affecting transcription and replication processes.

Comparación Con Compuestos Similares

Structural Analogues from Pyrimido[5,4-b]indole Series ()

Compounds 32 , 33 , and 34 share structural motifs with the target molecule, including:

- Indole/pyrimidoindole core : The target compound uses a simple indole ring, whereas compounds 32–34 incorporate a pyrimido[5,4-b]indole scaffold, which adds rigidity and planar aromaticity .

- Thioether linkage : All compounds feature a sulfur-containing bridge, but the target compound’s thioethyl group differs from the pyrimidoindole-thioacetamide linkage in 32–33.

- Substituents: Compound 33 includes a benzamide group (similar to the target’s 2-methylbenzamide) but lacks the cyclohexylamino moiety, instead using a phenyl group at the pyrimidine position. Compound 34 replaces the benzamide with an octanamide, emphasizing hydrophobicity .

Key Differences :

- The pyrimidoindole core in 32–34 may enhance π-π stacking interactions compared to the simpler indole in the target compound.

- The cyclohexylamino group in the target compound could improve selectivity for cyclohexylamine-binding targets, such as certain G-protein-coupled receptors .

Indole-Benzamide Derivatives ()

Compounds 7a–c () and 2g–k () exhibit structural overlap with the target molecule:

- Benzamide group : All include benzamide or substituted benzamide moieties. The target compound’s 2-methylbenzamide is distinct from the unsubstituted benzamide in 7a–c or hydroxycarbamoyl-substituted variants in 2g–k .

- Cyclohexylamino group: Present in the target compound and 7b, but absent in 7a (tert-butylamino) and 7c (butylamino). This group is critical for modulating solubility and target affinity .

- Indole core : The target compound’s indole is unmodified, whereas 7a–c feature pyrrolidine-1-carbonyl substitutions, which may alter conformational flexibility .

Pharmacological Implications :

- Compound 7b (68% yield) showed comparable synthetic accessibility to the target compound, suggesting feasible scalability .

- Derivatives like 2g (42% yield) and 2i (68% yield) with hydroxycarbamoyl groups demonstrated enhanced anticancer activity in preliminary assays, highlighting the importance of substituent choice .

Thiosemicarbazone and Oxadiazole Analogues (–7)

Compounds such as 2a–i () and the title compound in differ significantly:

- Core structure : ’s derivatives use 1,3,4-oxadiazole-thioacetamide hybrids, while ’s compound is a thiosemicarbazone. Neither includes the indole-benzamide framework of the target compound.

- Functional groups: The target’s cyclohexylamino-2-oxoethyl group is absent in these analogues, which instead prioritize hydrogen-bonding motifs (e.g., thiazole/benzothiazole in 2a–i) .

Key Contrast :

- The oxadiazole and thiosemicarbazone scaffolds in these compounds are associated with antimicrobial and antiviral activities, whereas the target compound’s design aligns more with anticancer or anti-inflammatory applications .

Actividad Biológica

N-(2-(3-((2-(cyclohexylamino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-2-methylbenzamide, a compound with the CAS number 532970-19-7, belongs to a class of substituted indolecarboxamides. This article aims to explore its biological activity, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C26H31N3O2S, with a molecular weight of 449.61 g/mol. The structure features a benzamide group linked to an indole moiety through a thioether linkage, which is significant for its biological interactions.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets in the body. The indole moiety is known for its ability to bind to multiple biological targets, influencing pathways related to inflammation, cancer, and other diseases. The benzamide component enhances binding affinity and specificity to these targets.

Anti-inflammatory Effects

Research indicates that N-(2-(3-((2-(cyclohexylamino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-2-methylbenzamide exhibits notable anti-inflammatory properties. In vitro studies have demonstrated that the compound can inhibit the migration of leukocytes, which is crucial in the inflammatory response. For instance, it was found to inhibit polymorphonuclear migration by approximately 63.2%, outperforming traditional anti-inflammatory drugs like indomethacin .

The compound also modulates the expression of pro-inflammatory cytokines such as IL-1β and TNF-α. In vivo studies showed significant inhibition of these cytokines at doses comparable to established anti-inflammatory agents . This suggests that the compound could be a promising candidate for treating inflammatory conditions.

Antitumor Activity

The potential antitumor activity of N-(2-(3-((2-(cyclohexylamino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-2-methylbenzamide has been explored in various studies. The compound's ability to modulate cell signaling pathways involved in tumor growth and metastasis is under investigation. Preliminary data suggest that it may induce apoptosis in cancer cells through pathways involving caspases and other apoptotic markers .

Case Studies and Research Findings

Several studies have evaluated the biological activity of this compound:

- Cell Viability Assays : These assays confirmed that N-(2-(3-((2-(cyclohexylamino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-2-methylbenzamide does not exhibit cytotoxicity at concentrations up to 100 μM, establishing a safe threshold for further testing .

- Cytokine Inhibition : In an experimental model, treatment with this compound resulted in statistically significant reductions in IL-1β and TNF-α levels compared to control groups, indicating its potential as an anti-inflammatory agent .

- Leukocyte Migration Studies : The compound's ability to inhibit leukocyte migration was assessed through various assays measuring adhesion molecule expression and chemokine modulation. Results indicated a strong inhibitory effect on leukocyte-endothelial interactions .

Data Table: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(2-(3-((2-(cyclohexylamino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-2-methylbenzamide, and how can yield be improved?

- Methodology : The compound’s synthesis involves multi-step reactions, including:

- Thiol-indole coupling : Reacting 3-mercaptoindole derivatives with 2-(cyclohexylamino)-2-oxoethyl halides under basic conditions (e.g., NaH in DMF) to form the thioether linkage .

- Amide bond formation : Coupling the intermediate with 2-methylbenzoyl chloride using carbodiimide coupling agents (e.g., EDC/HOBt) in anhydrous dichloromethane .

- Yield optimization : Monitor reaction progress via TLC or HPLC. Purify via column chromatography (silica gel, gradient elution with ethyl acetate/hexane). Typical yields range from 45–65%, with improvements achievable by optimizing stoichiometry (1.1:1 molar ratio of thiol to halide) and reaction time (8–12 h reflux) .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

- Methodology :

- NMR : Use - and -NMR to confirm connectivity, focusing on indole NH (~10–12 ppm), thioether protons (δ 3.5–4.0 ppm), and cyclohexyl resonances (δ 1.0–2.5 ppm) .

- X-ray crystallography : For absolute stereochemical confirmation, grow single crystals via slow evaporation (solvent: DMF/EtOH). Monoclinic space groups (e.g., ) with unit cell parameters are typical for related indole-thioether structures .

- Mass spectrometry : High-resolution ESI-MS ( calculated for : 486.2182) validates molecular integrity .

Q. How can researchers assess the compound’s preliminary biological activity?

- Methodology :

- In vitro assays : Screen for antimicrobial activity (MIC against S. aureus, E. coli) using broth microdilution (CLSI guidelines) or anticancer potential (IC via MTT assay on HeLa or MCF-7 cells) .

- Docking studies : Use AutoDock Vina to predict binding affinity to targets like cyclooxygenase-2 (PDB: 5KIR) or β-tubulin (PDB: 1SA0) .

Advanced Research Questions

Q. How can contradictory data between computational predictions and experimental bioactivity results be resolved?

- Methodology :

- Dynamic simulations : Perform molecular dynamics (MD) simulations (GROMACS, AMBER) to assess protein-ligand stability over 100 ns. Compare RMSD values to experimental IC .

- Metabolite profiling : Use LC-MS to identify degradation products or metabolites that may interfere with activity .

- Free energy calculations : Apply MM-PBSA/GBSA to refine binding affinity predictions, addressing discrepancies in docking scores .

Q. What strategies mitigate side reactions during the synthesis of the indole-thioether moiety?

- Methodology :

- Protecting groups : Protect the indole NH with Boc (tert-butoxycarbonyl) prior to thiol coupling to prevent oxidation or dimerization .

- Radical scavengers : Add TEMPO (0.1 equiv) to suppress radical-mediated side reactions during thioether formation .

- Temperature control : Maintain reactions at 0–5°C during halide addition to minimize hydrolysis .

Q. How can reaction mechanisms for multi-step syntheses be rigorously validated?

- Methodology :

- Isotopic labeling : Use -labeled reagents to track oxygen incorporation in amide bonds (analyzed via FT-IR or -NMR) .

- Kinetic studies : Perform time-resolved NMR to monitor intermediate formation (e.g., thiolate anion generation) .

- Computational modeling : Use Gaussian 16 with DFT (B3LYP/6-311+G(d,p)) to simulate transition states and verify proposed mechanisms .

Key Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.